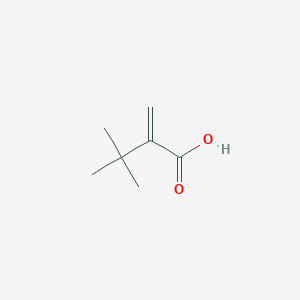
2-叔丁基丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-2-methylidenebutanoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of a tert-butyl group attached to the acrylic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
科学研究应用
3,3-dimethyl-2-methylidenebutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
2-Tert-butylacrylic acid (TBA) is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are a variety of monomers, including acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, and styrene . The tert-butyl moiety of TBA leads to high hydrophobicity .
Mode of Action
TBA interacts with its targets through polymerization and co-polymerization processes . The bulky, hydrophobic tert-butyl moiety of TBA imparts certain characteristics to the polymers. For instance, it promotes interlocking between different polymer chains and reduces polymer chain entanglements . It also allows for selective heat and chemical resistance, which enables polymer modification in processing or final applications .
Biochemical Pathways
It is known that tba can be synthesized with a large variety of monomers, suggesting that it may influence a wide range of biochemical pathways
Pharmacokinetics
Given its chemical properties, it can be inferred that tba has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs
Result of Action
The result of TBA’s action is the formation of polymers with specific characteristics. These include high hydrophobicity, hardness due to a comparatively high glass transition temperature, reduced viscosity at high solid content, improved cohesion, and good interaction with associative thickeners . Additionally, TBA can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .
Action Environment
The action of TBA is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TBA can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The presence of other monomers also influences the action of TBA . .
生化分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its carboxylic acid and hydroxyl groups These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding the safety and efficacy of this compound .
准备方法
Synthetic Routes and Reaction Conditions: 3,3-dimethyl-2-methylidenebutanoic acid can be synthesized through various methods. One common approach involves the reaction of tert-butyl bromide with ethyl acrylate in the presence of a base, followed by hydrolysis to yield the desired acid. Another method includes the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of 2-tert-butylacrylic acid often employs large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally friendly and sustainable methods is also a key consideration in industrial settings.
化学反应分析
Types of Reactions: 3,3-dimethyl-2-methylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the acrylic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
相似化合物的比较
Acrylic Acid: Lacks the tert-butyl group, making it less sterically hindered.
Methacrylic Acid: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity patterns.
Crotonic Acid: Has a similar structure but with a different alkyl group.
Uniqueness: 3,3-dimethyl-2-methylidenebutanoic acid is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound in various chemical and industrial applications .
属性
IUPAC Name |
3,3-dimethyl-2-methylidenebutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYRYDARHKQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
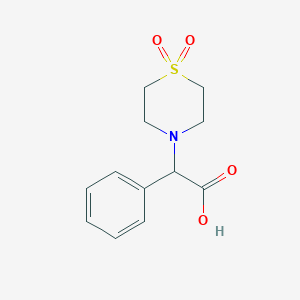

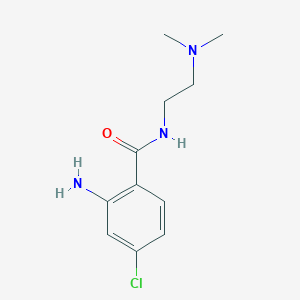
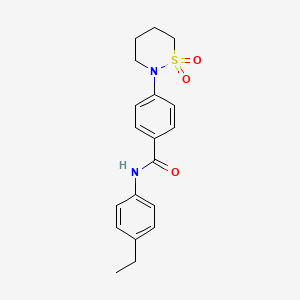

![Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2424700.png)
![3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2424701.png)
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
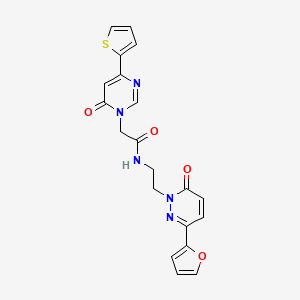
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2424705.png)
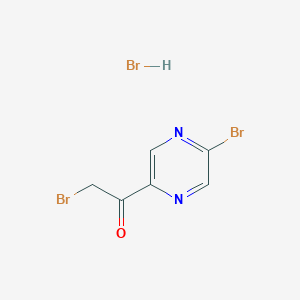
![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)
![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
